6-Ethoxy-2-thionaphthol
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Overview
Description
6-Ethoxy-2-thionaphthol is an organic sulfur compound with the molecular formula C₁₂H₁₂OS. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the sixth position and a thio group at the second position. This compound is primarily used in scientific research and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-thionaphthol can be achieved through several methods. One common approach involves the reaction of sodium naphthalene sulfonate with thionyl chloride in the presence of a phase-transfer catalyst. This reaction produces 2-naphthalene sulfonyl chloride, which is then reduced to obtain 2-thionaphthol. The ethoxy group can be introduced through subsequent reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize production costs .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-thionaphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
6-Ethoxy-2-thionaphthol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-thionaphthol involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-Thionaphthol: Lacks the ethoxy group, making it less soluble in certain solvents.
6-Methoxy-2-thionaphthol: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
Uniqueness
6-Ethoxy-2-thionaphthol is unique due to the presence of both the ethoxy and thio groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-ethoxynaphthalene-2-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-2-13-11-5-3-10-8-12(14)6-4-9(10)7-11/h3-8,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOXNXKFTOSKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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